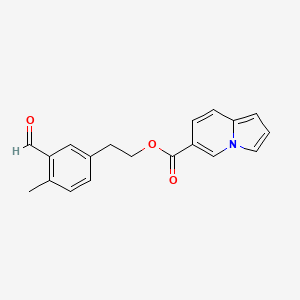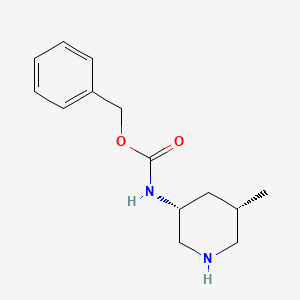
Allyl (4-formyl-3-nitrophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl (4-formyl-3-nitrophenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields due to their diverse chemical properties and biological activities. This compound is characterized by the presence of an allyl group, a formyl group, and a nitrophenyl group attached to a carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of allyl (4-formyl-3-nitrophenyl)carbamate typically involves the reaction of 4-formyl-3-nitrophenol with allyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts such as zinc chloride can improve the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Allyl (4-formyl-3-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-formyl-3-nitrobenzoic acid.
Reduction: Allyl (4-formyl-3-aminophenyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Allyl (4-formyl-3-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of allyl (4-formyl-3-nitrophenyl)carbamate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The allyl group can participate in electrophilic addition reactions, further modifying the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-formyl-2-methoxyphenyl N-(2-chloro-4-nitrophenyl)carbamate
- 4-formyl-2-methoxyphenyl N-(4-fluoro-3-nitrophenyl)carbamate
- 4-methoxyphenyl N-(2-methoxy-5-nitrophenyl)carbamate
Uniqueness
Allyl (4-formyl-3-nitrophenyl)carbamate is unique due to the presence of the allyl group, which imparts additional reactivity compared to similar compounds. This reactivity can be exploited in various chemical transformations, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H10N2O5 |
|---|---|
Molekulargewicht |
250.21 g/mol |
IUPAC-Name |
prop-2-enyl N-(4-formyl-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H10N2O5/c1-2-5-18-11(15)12-9-4-3-8(7-14)10(6-9)13(16)17/h2-4,6-7H,1,5H2,(H,12,15) |
InChI-Schlüssel |
BBNQVHPRDAJKNW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)NC1=CC(=C(C=C1)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12931424.png)
![4-Oxo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931428.png)



![8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12931435.png)


![6-Chloro-3-nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B12931442.png)

![9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid](/img/structure/B12931456.png)
![(2R,3S,4S,5S)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12931467.png)
![1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931473.png)

